molecular formula C15H15N5O3 B11073803 N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11073803
M. Wt: 313.31 g/mol
InChI Key: FDVXGGTZJOPTSA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features an indole moiety linked to a pyrazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, tryptamine, undergoes a reaction with an acylating agent such as acetic anhydride to form N-[2-(1H-indol-3-yl)ethyl]acetamide.

    Nitration of Pyrazole: The pyrazole ring is nitrated using a nitrating agent like nitric acid to form 3-nitro-1H-pyrazole.

    Coupling Reaction: The final step involves coupling the indole derivative with the nitrated pyrazole. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of both indole and pyrazole rings suggests it could exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to serotonin receptors, while the pyrazole ring may interact with enzymes involved in inflammatory pathways. This dual interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group on the pyrazole ring, which can undergo various chemical transformations, enhancing its versatility in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H15N5O3/c21-15(10-19-8-6-14(18-19)20(22)23)16-7-5-11-9-17-13-4-2-1-3-12(11)13/h1-4,6,8-9,17H,5,7,10H2,(H,16,21)

InChI Key

FDVXGGTZJOPTSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC(=N3)[N+](=O)[O-]

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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